molecular formula C21H31N7O B11037195 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone

Cat. No.: B11037195
M. Wt: 397.5 g/mol
InChI Key: DNRYCSDHSAFRFH-UHFFFAOYSA-N
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Description

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone is a complex organic compound that features multiple nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common approach includes the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions to form an intermediate product. This intermediate is then further reacted with other reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[2-(4-ethylpiperazino)-4-methyl-5-pyrimidinyl]-2-(4-methylpiperidino)-4(3H)-pyrimidinone apart is its unique combination of functional groups and heterocycles, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C21H31N7O

Molecular Weight

397.5 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-methylpiperidin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H31N7O/c1-4-26-9-11-28(12-10-26)20-22-14-17(16(3)23-20)18-13-19(29)25-21(24-18)27-7-5-15(2)6-8-27/h13-15H,4-12H2,1-3H3,(H,24,25,29)

InChI Key

DNRYCSDHSAFRFH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)N4CCC(CC4)C

Origin of Product

United States

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